Superior Regioselectivity in Pd-Catalyzed Cross-Coupling of Dihaloquinolines
The chemoselective activation of the C–I bond in 2-iodoquinoline-containing polyhalogenated scaffolds enables exclusive cross-coupling at the iodinated site. In a study on 2-bromo-4-iodoquinoline, palladium-catalyzed cross-coupling occurred exclusively at the C-4 iodine position, leaving the C-2 bromine completely intact [1]. This head-to-head comparison demonstrates the synthetic orthogonality conferred by iodine, which is a critical requirement for sequential functionalization strategies.
| Evidence Dimension | Regioselectivity of Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Cross-coupling occurs exclusively at the C–I bond (4-position). |
| Comparator Or Baseline | Cross-coupling at the C–Br bond (2-position) was not observed. |
| Quantified Difference | Exclusive (100%) selectivity for the C–I bond over the C–Br bond. |
| Conditions | Palladium-catalyzed cross-coupling of 2-bromo-4-iodoquinoline. |
Why This Matters
This quantifies the orthogonality of the C–I bond, a key feature for designing stepwise, modular syntheses of complex targets that cannot be achieved with less differentiated halide pairs.
- [1] Bouillon, A.; Voisin, A. S.; Robic, A.; Lancelot, J. C.; Collot, V.; Rault, S. Regioselective lithium–halogen exchange and palladium-catalyzed cross-coupling reactions of 2,4-dihaloquinolines. Tetrahedron Lett. 2005, 46, 6697-6699. View Source
